3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113890
InChI: InChI=1S/C8H14N4O.2ClH/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8;;/h9H,2-6H2,1H3;2*1H
SMILES:
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14 g/mol

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

CAS No.:

Cat. No.: VC18113890

Molecular Formula: C8H16Cl2N4O

Molecular Weight: 255.14 g/mol

* For research use only. Not for human or veterinary use.

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride -

Specification

Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14 g/mol
IUPAC Name 3-(ethoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Standard InChI InChI=1S/C8H14N4O.2ClH/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8;;/h9H,2-6H2,1H3;2*1H
Standard InChI Key NSFCYXMKTWUQMQ-UHFFFAOYSA-N
Canonical SMILES CCOCC1=NN=C2N1CCNC2.Cl.Cl

Introduction

Overview of the Compound

3-(ethoxymethyl)-5H,6H,7H,8H-124triazolo[4,3-a]pyrazinedihydrochloride is a heterocyclic compound that falls under the class of triazolo-pyrazine derivatives. These compounds are characterized by a fused triazole and pyrazine ring system. The presence of an ethoxymethyl substituent and dihydrochloride salt form suggests potential solubility in water and relevance in pharmaceutical or biochemical applications.

General Features:

  • Chemical Structure: Contains a fused heterocyclic system with nitrogen atoms.

  • Functional Groups: Includes an ethoxymethyl group, which may influence solubility and reactivity.

  • Salt Form: Dihydrochloride enhances stability and water solubility.

Heterocyclic Core

The triazolo[4,3-a]pyrazine core is significant in medicinal chemistry due to its:

  • Electron-rich nature, which allows interactions with biological targets.

  • Planarity, enabling stacking interactions with biomolecules like DNA or proteins.

Ethoxymethyl Substituent

This group contributes to:

  • Increased lipophilicity.

  • Potential modulation of pharmacokinetic properties like absorption and distribution.

Antimicrobial Activity

Triazolo-pyrazine derivatives are often explored for their antibacterial and antifungal properties due to their ability to disrupt microbial enzymes or DNA replication.

CNS Activity

The fused heterocyclic system may interact with central nervous system (CNS) receptors, suggesting potential as anxiolytics or anticonvulsants.

Synthesis Approaches

While specific synthesis details for this compound are unavailable, general methods for triazolo-pyrazine derivatives include:

  • Cyclization Reactions: Starting from triazoles and pyrazines under acidic or basic conditions.

  • Functional Group Modifications: Introduction of ethoxymethyl groups via alkylation reactions.

  • Salt Formation: Conversion to dihydrochloride using hydrochloric acid for enhanced stability.

Analytical Techniques

To confirm the structure and purity:

  • NMR Spectroscopy: For identifying proton and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared (IR) Spectroscopy: For functional group analysis.

Biological Evaluation

Studies could involve:

  • Screening for antimicrobial efficacy.

  • Testing cytotoxicity against cancer cell lines.

  • Evaluating CNS receptor binding affinity.

Data Table Example

PropertyDescription
Molecular FormulaCxHyNzO·2HCl
Molecular WeightApproximate (depends on x/y values)
SolubilityWater-soluble (dihydrochloride form)
Potential ApplicationsAntimicrobial, antiviral, CNS agent
Analytical TechniquesNMR, MS, IR

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